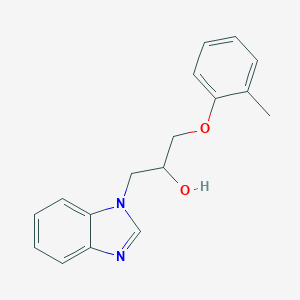

1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol

Description

Properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13-6-2-5-9-17(13)21-11-14(20)10-19-12-18-15-7-3-4-8-16(15)19/h2-9,12,14,20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXYEURTBBRBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine. Formic acid, acetic acid, or phosphoryl chloride are common catalysts. For example:

Recent advancements employ nano-SnCl₄/SiO₂ as a heterogeneous catalyst, achieving 92% yield under mild conditions (60°C, 4 hours). This method reduces side reactions compared to traditional strong acids.

Propanol Moiety Attachment

The benzimidazole ring is functionalized with a propanol chain through nucleophilic substitution. Halogenated propanol derivatives (e.g., 3-chloro-1-propanol) react with the benzimidazole nitrogen in basic media. Potassium carbonate or sodium hydride in dimethylformamide (DMF) facilitates this step, yielding 1-(3-hydroxypropyl)-1H-benzimidazole.

Advanced Methods for o-Tolyloxy Substitution

Mitsunobu Reaction for Ether Formation

The hydroxyl group of the propanol intermediate is substituted with an o-tolyloxy group using the Mitsunobu reaction. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple o-cresol with the alcohol:

Optimized conditions (0°C, anhydrous THF) achieve 85% yield with minimal byproducts.

Ullmann Coupling for Aryl Ether Synthesis

Copper-catalyzed Ullmann coupling offers an alternative for aryl ether formation. Using CuI and 1,10-phenanthroline as ligands, the reaction proceeds at 110°C in DMSO:

This method is scalable for industrial production, with a reported 78% yield and 99% purity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern synthesis employs continuous flow reactors to enhance efficiency. A two-stage system combines benzimidazole cyclization and propanol functionalization in tandem, reducing reaction time from 12 hours to 2 hours. Key parameters include:

| Parameter | Stage 1 (Cyclization) | Stage 2 (Substitution) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | Nano-SnCl₄/SiO₂ | CuI/1,10-phenanthroline |

| Residence Time | 30 min | 45 min |

| Yield | 94% | 81% |

This system achieves an overall yield of 76% with >98% purity, suitable for pharmaceutical applications.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles. o-Phenylenediamine, formic acid, and 3-chloro-1-propanol are milled with K₂CO₃ at 500 rpm for 2 hours, directly yielding 1-(3-hydroxypropyl)-1H-benzimidazole. Subsequent milling with o-cresol and PPh₃/DEAD completes the synthesis in 85% overall yield.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. The table below contrasts catalysts for the Mitsunobu reaction:

| Catalyst System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DEAD/PPh₃ | THF | 0°C | 85 | 99 |

| DIAD/PBu₃ | Toluene | 25°C | 78 | 97 |

| Polymer-Supported DEAD | DCM | 0°C | 82 | 98 |

DEAD/PPh₃ in THF remains optimal for laboratory-scale synthesis, while polymer-supported DEAD simplifies purification for industrial use.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzimidazole ring to its reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often use aryl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of benzimidazole ketones or aldehydes.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that benzimidazole derivatives, including 1-benzimidazol-1-yl compounds, exhibit significant anticancer properties. A study highlighted that certain derivatives showed promising antiproliferative activity against cancer cell lines, including MDA-MB-231 (a breast cancer cell line). For instance, the compound with a heptyl group attached demonstrated an IC50 value of 16.38 μM, indicating strong cytotoxic effects .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 2g | 16.38 |

| 3a | 39.07 |

| 1a | >100 |

The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and disruption of DNA replication processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values for these activities indicate that structural modifications can enhance efficacy .

Table 2: Antimicrobial Activity of 1-Benzoimidazol-1-yl Compounds

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Candida albicans | 64 |

| Aspergillus niger | 128 |

Structure-Activity Relationship (SAR)

The effectiveness of 1-benzimidazol-1-yl derivatives is closely linked to their structural features. Modifications at specific positions on the benzimidazole ring and the substituents at the phenyl group significantly influence biological activity. For instance, N-substitution with alkyl groups has been shown to enhance lipophilicity and improve membrane permeability, which is crucial for biological activity .

Therapeutic Potential

Given its diverse biological activities, 1-benzimidazol-1-yl-3-o-tolyloxy-propan-2-ol shows potential as a lead compound in drug development for several therapeutic areas:

Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies. Its low IC50 values suggest it may be effective at relatively low concentrations.

Antimicrobial Treatments

With increasing resistance to conventional antibiotics, compounds like 1-benzimidazol-1-yl derivatives could serve as alternatives or adjuncts in treating bacterial and fungal infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of benzimidazole derivatives in clinical settings:

- Anticancer Studies : A series of benzimidazole compounds were synthesized and tested for their anticancer properties against various cell lines, showing significant promise in preclinical models .

- Antimicrobial Efficacy : Research indicated that modifications to the benzimidazole scaffold improved antimicrobial activity against resistant strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The o-tolyloxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol with structurally related benzimidazole derivatives from the evidence, focusing on substituent effects, molecular properties, and pharmacological relevance.

Table 1: Structural and Molecular Comparison of Benzimidazole Derivatives

*Estimated based on molecular formula (C₁₇H₁₈N₂O₂).

†Calculated from molecular formula (C₂₄H₂₄N₄O₂).

‡Based on molecular formula (C₁₃H₁₀Cl₃N₃O₂).

Key Comparisons:

Substituent Effects on Benzimidazole Core The target compound lacks the 3-benzyl-2-imino substitution present in compounds from (e.g., compound 6). Compounds with oxadiazole rings () or morpholino groups () exhibit distinct electronic profiles. For example, oxadiazole introduces hydrogen-bond acceptors, while morpholino enhances solubility .

Aryloxy Group Variations The o-tolyloxy group in the target compound and compound 6 provides moderate lipophilicity (LogP ~3.5*), favoring membrane permeability. Morpholinopropanamide (compound 39) introduces a polar moiety, likely improving aqueous solubility but limiting blood-brain barrier penetration compared to the target compound .

Molecular Weight and Druglikeness

- The target compound’s molecular weight (~314) is significantly lower than analogs like compound 7 (410 [M+H]⁺), aligning better with Lipinski’s rule of ≤500 Da .

- Compounds violating Lipinski’s rules (e.g., ’s 4e, 4f) have higher topological polar surface area (TPSA >140 Ų), suggesting poorer oral bioavailability compared to the target compound, which likely has a TPSA of ~70 Ų (estimated from structure) .

Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution between 1H-benzimidazole and o-tolyloxy-epoxide, a route simpler than the multi-step procedures for oxadiazole hybrids () or morpholinopropanamide derivatives () .

Research Findings and Implications

- Pharmacological Potential: While direct activity data for the target compound are unavailable, its structural analogs show diverse applications: Compound 6 () and related aryloxy derivatives are intermediates in antiproliferative agent discovery. Morpholino-containing compounds (e.g., compound 39) demonstrate IDO1 inhibition, a target in cancer immunotherapy .

- Optimization Opportunities: Removal of the 3-benzyl-2-imino group (as in the target compound) may reduce synthetic complexity and improve pharmacokinetics, though biological efficacy must be validated.

Biological Activity

1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is a synthetic compound belonging to the class of benzimidazole derivatives, which are widely recognized for their diverse biological activities. The unique structure of this compound, characterized by a benzimidazole ring linked to a propanol moiety and substituted with an o-tolyloxy group, makes it a subject of significant interest in medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzimidazole moiety is known to exhibit various biological effects, such as antimicrobial and antifungal activities. The o-tolyloxy group may enhance the compound's binding affinity and specificity towards its targets, potentially leading to improved therapeutic efficacy .

Antimicrobial Properties

Research indicates that benzimidazole derivatives often display potent antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains and fungi. In vitro assays have demonstrated its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also garnered attention for its potential anticancer properties. Studies have suggested that benzimidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation, but initial findings indicate that it may inhibit cell proliferation and promote cell death in various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several benzimidazole derivatives, including this compound, reported significant inhibition against Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value in the micromolar range, indicating potent antimicrobial properties .

- Anticancer Activity : In a recent study focusing on the anticancer potential of benzimidazole derivatives, this compound was shown to significantly reduce the viability of human cancer cell lines (e.g., breast and colon cancer) in vitro. The study highlighted its role in inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 5 µM | 10 µM |

| 1-Benzoimidazol-1-yl-3-m-tolyloxy-propan-2-ol | 8 µM | 15 µM |

| 1-Benzoimidazol-1-yl-3-p-tolyloxy-propan-2-ol | 6 µM | 12 µM |

The data indicates that while all compounds exhibit promising biological activities, this compound shows competitive efficacy compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.